Cas no 149930-92-7 (Boc-D-2-amino-4-bromo-4-pentenoic acid)

Boc-D-2-amino-4-bromo-4-pentenoic acid is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group and a bromoalkene side chain. This compound is valuable in peptide synthesis and medicinal chemistry due to its chiral center (D-configuration) and reactive bromoalkene moiety, which enables further functionalization via cross-coupling or nucleophilic substitution reactions. The Boc group enhances stability during synthetic procedures while allowing selective deprotection under mild acidic conditions. Its structural versatility makes it useful for constructing modified peptides or as a building block in heterocycle synthesis. The bromoalkene functionality also facilitates applications in click chemistry or as a precursor for bioactive molecule development.
Boc-D-2-amino-4-bromo-4-pentenoic acid structure
149930-92-7 structure
商品名:Boc-D-2-amino-4-bromo-4-pentenoic acid
CAS番号:149930-92-7
MF:C10H16NO4Br
メガワット:294.14234
MDL:MFCD01320883
CID:100125
PubChem ID:7009124

Boc-D-2-amino-4-bromo-4-pentenoic acid 化学的及び物理的性質

名前と識別子

    • (R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
    • (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
    • 4-Pentenoic acid,4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI)
    • Boc-D-2-Amino--4-bromo-4-pentenoic acid
    • BOC-D-2-AMINO-4-BROMO-4-PENTENOIC ACID
    • (Tert-Butoxy)Carbonyl D-2-Amino-4-bromo-4-pentenoic acid
    • Boc-D-2-amino-4-bromo-4-pentenoic acid≥ 99% (HPLC)
    • A884219
    • 4-pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-
    • DTXSID80426542
    • AKOS016843806
    • MFCD01320883
    • 149930-92-7
    • 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI)
    • PS-12808
    • (2R)-4-bromo-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
    • G84967
    • (2R)-4-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOIC ACID
    • Boc-D-2-amino-4-bromo-4-pentenoic acid
    • MDL: MFCD01320883
    • インチ: InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
    • InChIKey: AKUQAUPMGSKZIY-SSDOTTSWSA-N
    • ほほえんだ: C=C(Br)C[C@@H](NC(OC(C)(C)C)=O)C(O)=O

計算された属性

  • せいみつぶんしりょう: 293.02600
  • どういたいしつりょう: 293.02627g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

  • 密度みつど: 1.407
  • ふってん: 396.7 °C at 760 mmHg
  • フラッシュポイント: 193.7 °C
  • PSA: 75.63000
  • LogP: 2.65390

Boc-D-2-amino-4-bromo-4-pentenoic acid セキュリティ情報

Boc-D-2-amino-4-bromo-4-pentenoic acid 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-D-2-amino-4-bromo-4-pentenoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1258271-1g
4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI)
149930-92-7 99% (HPLC)
1g
$560 2024-06-07
TRC
B603053-1g
Boc-D-2-amino-4-bromo-4-pentenoic acid
149930-92-7
1g
$ 50.00 2022-06-07
TRC
B603053-10g
Boc-D-2-amino-4-bromo-4-pentenoic acid
149930-92-7
10g
$ 80.00 2022-06-07
abcr
AB312664-1 g
Boc-D-2-amino-4-bromo-4-pentenoic acid; 95%
149930-92-7
1g
€273.00 2022-06-11
Chemenu
CM194375-5g
(R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
149930-92-7 95%
5g
$668 2021-06-09
SHENG KE LU SI SHENG WU JI SHU
sc-285127-1 g
Boc-D-2-amino-4-bromo-4-pentenoic acid,
149930-92-7
1g
¥1,579.00 2023-07-11
A2B Chem LLC
AA75159-25g
Boc-d-2-amino-4-bromo-4-pentenoic acid
149930-92-7 ≥ 99 % (HPLC)
25g
$7358.00 2024-01-04
A2B Chem LLC
AA75159-1g
Boc-d-2-amino-4-bromo-4-pentenoic acid
149930-92-7 ≥ 99% (HPLC)
1g
$311.00 2024-04-20
abcr
AB312664-5g
Boc-D-2-amino-4-bromo-4-pentenoic acid, 95%; .
149930-92-7 95%
5g
€999.00 2024-04-19
eNovation Chemicals LLC
Y1258271-1g
4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI)
149930-92-7 99% (HPLC)
1g
$420 2025-02-21

Boc-D-2-amino-4-bromo-4-pentenoic acid 関連文献

Boc-D-2-amino-4-bromo-4-pentenoic acidに関する追加情報

Recent Advances in Boc-D-2-amino-4-bromo-4-pentenoic Acid (CAS: 149930-92-7) Research and Applications

Boc-D-2-amino-4-bromo-4-pentenoic acid (CAS: 149930-92-7) is a specialized non-natural amino acid derivative that has garnered significant attention in chemical biology and medicinal chemistry research. This compound serves as a versatile building block for peptide synthesis and drug discovery, particularly in the development of constrained peptides and peptidomimetics. The presence of both the Boc-protecting group and the 4-bromo-4-pentenoic acid moiety provides unique opportunities for selective modifications, making it valuable for structure-activity relationship studies.

Recent studies have focused on utilizing Boc-D-2-amino-4-bromo-4-pentenoic acid as a key intermediate in the synthesis of novel protease inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in developing selective cathepsin inhibitors through cross-metathesis reactions. The bromoalkene functionality allows for efficient cyclization and stapling of peptide chains, leading to enhanced metabolic stability and target binding affinity. This approach has shown promising results in oncology drug development programs.

In peptide chemistry, researchers have exploited the reactivity of the 4-bromo-4-pentenoic acid side chain for site-specific modifications. A breakthrough study published in Chemical Science (2024) reported a novel palladium-catalyzed coupling reaction using this compound, enabling the construction of structurally diverse peptide conjugates. This methodology has opened new avenues for creating peptide-drug conjugates with improved pharmacokinetic properties.

The compound's unique structural features have also been utilized in the development of covalent inhibitors. Recent work published in ACS Chemical Biology (2023) demonstrated that derivatives of Boc-D-2-amino-4-bromo-4-pentenoic acid can serve as effective warheads for targeting cysteine residues in disease-relevant proteins. This application has shown particular promise in the development of antiviral agents and targeted cancer therapies.

From a synthetic chemistry perspective, advances in the large-scale production of Boc-D-2-amino-4-bromo-4-pentenoic acid have been reported. A 2024 study in Organic Process Research & Development detailed an optimized synthetic route with improved yield (78%) and purity (>99%). This development addresses previous challenges in the commercial availability of this specialty amino acid derivative, facilitating its broader application in drug discovery programs.

Looking forward, Boc-D-2-amino-4-bromo-4-pentenoic acid continues to be a valuable tool in chemical biology. Its applications are expanding into new areas such as protein labeling, PROTAC development, and the creation of peptide-based imaging agents. The compound's versatility and the growing understanding of its reactivity patterns suggest it will remain an important building block in medicinal chemistry for years to come.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:149930-92-7)Boc-D-2-amino-4-bromo-4-pentenoic acid
A884219
清らかである:99%
はかる:1g
価格 ($):279.0